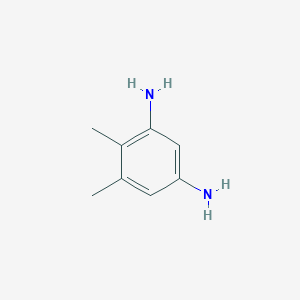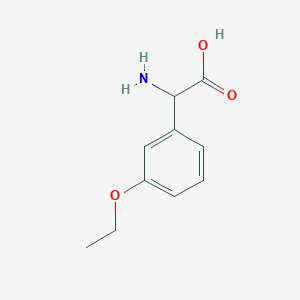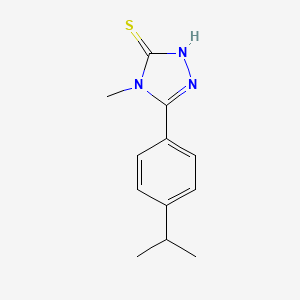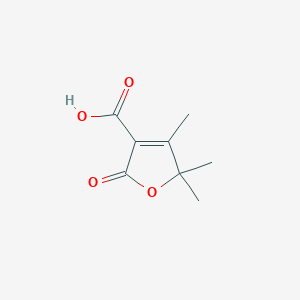
4,5-ジメチルベンゼン-1,3-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylbenzene-1,3-diamine, also known as N1,N3-Dimethylbenzene-1,3-diamine, is an organic compound . It is a derivative of benzene, which is a monocyclic aromatic hydrocarbon . The compound has a molecular weight of 136.2 .
Synthesis Analysis
The compound has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The DMBA method was first evaluated using Sia reference standard, horse serum, and carp blood .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethylbenzene-1,3-diamine is C8H12N2 . The InChI code is 1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 .
Chemical Reactions Analysis
4,5-Dimethylbenzene-1,3-diamine (DMBA) has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The results demonstrate that DMBA provides superior chromatographic separation efficiency and comparable MS/MS spectra to DMB .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethylbenzene-1,3-diamine are not explicitly mentioned in the sources .
科学的研究の応用
抗生物質の合成
4,5-ジメチルベンゼン-1,3-ジアミンは、ジヒドロフタラジン系抗生物質の合成におけるビルディングブロックとして使用できます . この化合物は、剛直な平面性のために特に有用であり、反応性中心を近くに配置できるため、追加の縮合環を付加しやすくなります .
ジアリールアミンと1,4-ジアニリノベンゼンの合成
4,5-ジメチルベンゼン-1,3-ジアミンは、アニリンで処理するとアルキルイミノ基の交換が起こり、その後、還元性芳香族化が行われて、ジアリールアミンと1,4-ジアニリノベンゼンが得られます . これらの化合物は、材料科学や製薬など、さまざまな分野で幅広い用途があります .
複素環の合成
4,5-ジメチルベンゼン-1,3-ジアミンから合成できるα-ジカルボニル誘導体は、さまざまな化合物の合成、特に多数の複素環の合成において汎用性の高い基質です . 複素環は、多くの医薬品や天然物における主要な構造です .
キラルα-ヒドロキシケトンの合成
α-ジカルボニル誘導体は、キラルα-ヒドロキシケトンの合成にも使用できます . これらの化合物は、生物活性があるため、医薬品化学の分野で重要です .
遷移金属リガンドの合成
α-ジカルボニル誘導体は、遷移金属リガンドの合成に使用できます . これらのリガンドは、特に触媒の開発において、無機化学の分野で重要です .
高分子光開始剤の合成
α-ジカルボニル誘導体は、興味深い高分子光開始剤特性を示します . これらの化合物は、包装材料から生体医用デバイスまで、幅広い用途を持つ高分子の合成に使用できます .
作用機序
Target of Action
The primary target of 4,5-Dimethylbenzene-1,3-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .
Mode of Action
It’s suggested that the compound may interact with its target through anelectron transfer-proton-coupled electron transfer (ET-PCET) mechanism . This interaction could lead to changes in the enzyme’s activity, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways involving theNicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase enzyme .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
Its interaction with the nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase enzyme suggests it may influence the enzyme’s activity and subsequently the biochemical pathways it is involved in .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4,5-Dimethylbenzene-1,3-diamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, an enzyme involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . These interactions are crucial for the compound’s role in biochemical pathways and its overall functionality in biological systems.
Cellular Effects
The effects of 4,5-Dimethylbenzene-1,3-diamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the electrophilic aromatic substitution reactions in cells, which are essential for maintaining cellular stability and function
Molecular Mechanism
At the molecular level, 4,5-Dimethylbenzene-1,3-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions, resulting in the compound’s biochemical activity and its influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethylbenzene-1,3-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.
Dosage Effects in Animal Models
The effects of 4,5-Dimethylbenzene-1,3-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . These findings underscore the importance of determining the appropriate dosage for safe and effective use.
Metabolic Pathways
4,5-Dimethylbenzene-1,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of complex organic molecules and affects metabolic flux and metabolite levels. For example, it is involved in the synthesis of alpha-ribazole-5’-phosphate, a crucial intermediate in the metabolic pathway
Transport and Distribution
The transport and distribution of 4,5-Dimethylbenzene-1,3-diamine within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5-Dimethylbenzene-1,3-diamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects
特性
IUPAC Name |
4,5-dimethylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWLOYIXJMPLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395710 |
Source


|
| Record name | 4,5-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38353-98-9 |
Source


|
| Record name | 4,5-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)



![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)



![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)


